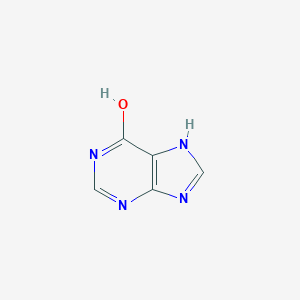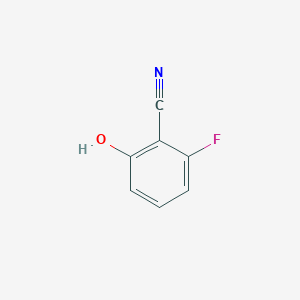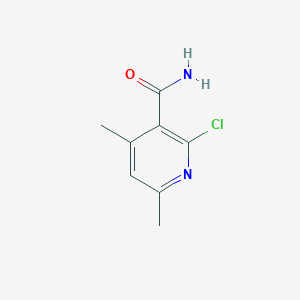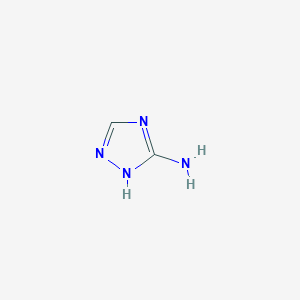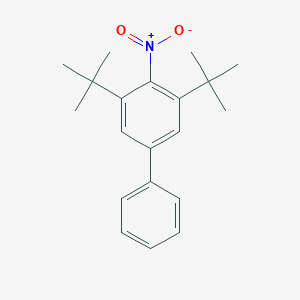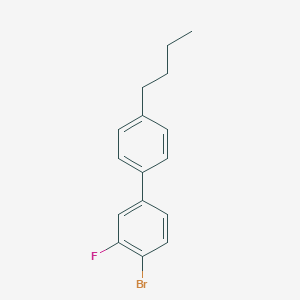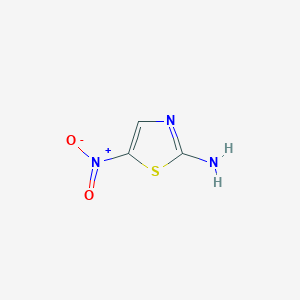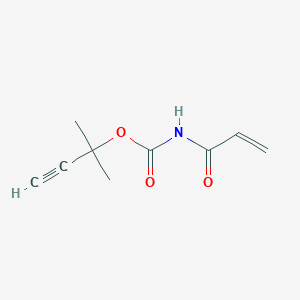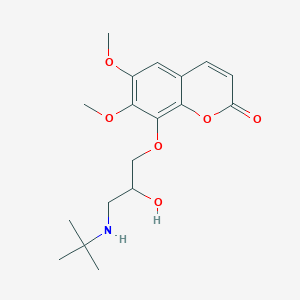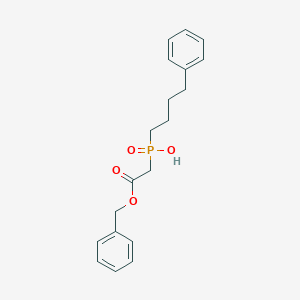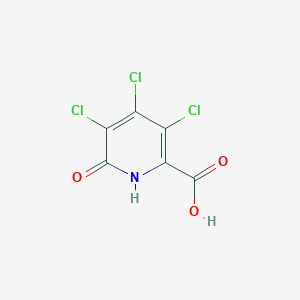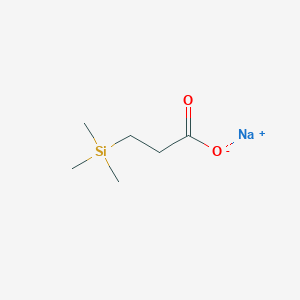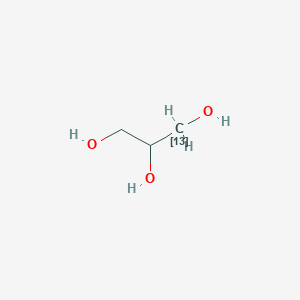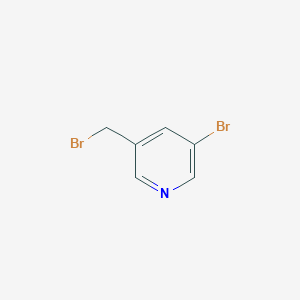
3-溴-5-(溴甲基)吡啶
概述
描述
3-Bromo-5-(bromomethyl)pyridine is a halogenated heterocyclic building block . It is a chemical compound with the molecular formula C6H5Br2N .
Synthesis Analysis
The synthesis of 3-bromopyridine involves dropwise adding bromine into pyridine and 80-95% sulfuric acid to react at 130-140 DEG C for 7-8 hours . The reaction mixture is then cooled by putting into ice water, and the pH is adjusted to 8 with 6N sodium hydroxide . The product is then extracted with an organic solvent, layered, dried, filtered, concentrated, and distilled .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-(bromomethyl)pyridine consists of a pyridine ring with bromomethyl groups attached at the 3rd and 5th positions . The average mass of the molecule is 250.919 Da .Physical And Chemical Properties Analysis
3-Bromo-5-(bromomethyl)pyridine is a brown solid . Its empirical formula is C6H6BrN . The molecular weight is 250.919 Da .科学研究应用
Pharmaceutical Intermediate for Rupatadine Synthesis
3-Bromo-5-(bromomethyl)pyridine: is a key intermediate in the synthesis of rupatadine , which is used in the treatment of seasonal and allergic rhinitis . The compound’s role in the synthesis process is crucial due to its reactivity, which allows for further functionalization to create the active pharmaceutical ingredient.
Cancer Research
Derivatives of 3-Bromo-5-(bromomethyl)pyridine have shown increased activity against cancer, particularly in diseases related to the dysregulation of cMet kinases . These include non-small-cell lung carcinomas, gastric, and esophageal carcinomas, highlighting its potential in oncology research.
p38 Kinase-Mediated Diseases
Analogues of 3-Bromo-5-(bromomethyl)pyridine are useful in the treatment of diseases mediated by p38 kinase . This includes conditions such as lymphoma and auto-inflammatory diseases, where the compound’s derivatives can play a therapeutic role.
Suzuki Cross-Coupling Reactions
The compound is utilized in Suzuki cross-coupling reactions to synthesize novel pyridine-based derivatives . These derivatives have potential applications in medicinal chemistry, including the development of new therapeutic agents.
Quantum Mechanical Investigations
3-Bromo-5-(bromomethyl)pyridine: derivatives have been studied using Density Functional Theory (DFT) . These studies help predict the reactivity and properties of the compounds, which is essential for designing drugs with specific biological activities.
Biological Activities
The synthesized pyridine derivatives exhibit various biological activities, such as anti-thrombolytic and biofilm inhibition . This broadens the scope of the compound’s applications in biomedical research and drug development.
Liquid Crystal Technology
Some derivatives are investigated as potential candidates for chiral dopants in liquid crystals . Their molecular structure and properties could influence the performance of liquid crystal displays, making them an area of interest in materials science.
Environmental Chemistry
The synthesis methods for derivatives of 3-Bromo-5-(bromomethyl)pyridine are noted for being environmentally friendly . This aspect is significant in the context of green chemistry, where reducing the environmental impact of chemical processes is a priority.
安全和危害
属性
IUPAC Name |
3-bromo-5-(bromomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQDEUJYFUHVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565664 | |
| Record name | 3-Bromo-5-(bromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(bromomethyl)pyridine | |
CAS RN |
145743-85-7 | |
| Record name | 3-Bromo-5-(bromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

